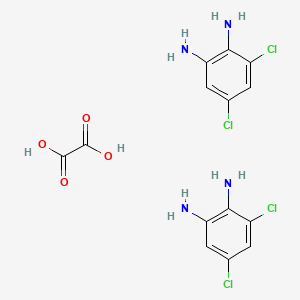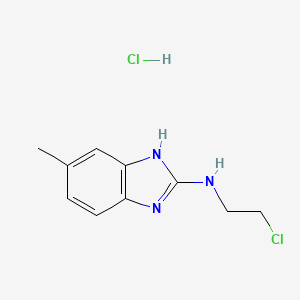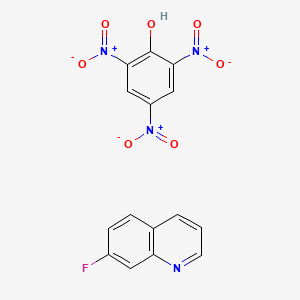
1H-perimidin-1-ium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-perimidin-1-ium chloride is a compound belonging to the class of perimidine derivatives. Perimidine derivatives are known for their diverse biological activities and chemical applications. These compounds are of significant interest due to their potential use in various fields such as medicine, agriculture, and industrial chemistry .
Vorbereitungsmethoden
The synthesis of 1H-perimidin-1-ium chloride typically involves the cyclocondensation reaction of 1,8-diaminonaphthalene with carboxylic acids under microwave irradiation . This method is widely used due to its efficiency and simplicity. Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing specialized equipment to ensure consistency and purity of the final product .
Analyse Chemischer Reaktionen
1H-perimidin-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perimidine-2-thiol derivatives, while reduction may produce perimidine-2-amine derivatives .
Wissenschaftliche Forschungsanwendungen
1H-perimidin-1-ium chloride has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1H-perimidin-1-ium chloride involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes, leading to cell lysis and death . Its anti-inflammatory activity may involve the inhibition of specific enzymes or signaling pathways involved in the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
1H-perimidin-1-ium chloride can be compared with other similar compounds, such as:
1H-perimidine-2-thiol: This compound also exhibits antimicrobial and anti-inflammatory activities but has different chemical properties and reactivity.
1H-perimidin-1-yl)ethane-1,2-dione: This compound is used in the synthesis of transition metal complexes and has applications in organic synthesis and catalysis.
1H-benzo[d,e]quinazoline: This compound has unique electronic properties and is used in various industries, including medicine and agriculture.
The uniqueness of 1H-perimidin-1-ium chloride lies in its specific chemical structure and reactivity, which make it suitable for a wide range of applications in different fields .
Eigenschaften
IUPAC Name |
1H-perimidin-1-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2.ClH/c1-3-8-4-2-6-10-11(8)9(5-1)12-7-13-10;/h1-7H,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJZPUCKWRQKEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)[NH2+]C=NC3=CC=C2.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-but-2-enedioic acid;2-[2-hydroxyethyl-[(2-naphthalen-1-ylsulfanylphenyl)methyl]amino]ethanol](/img/structure/B8094149.png)









![2-[(E)-[(E)-[4-(3-hydroxyphenyl)-3-methyl-1,3-thiazol-2-ylidene]hydrazinylidene]methyl]benzaldehyde;hydrobromide](/img/structure/B8094220.png)

